Quiflapon free acid
Quiflapon free acid
Quiflapon (free base) was previously L-686,708; inhibits leukotriene biosynthesis by inhibiting 5-lipoxygenase activating protein.
Brand Name:
Vulcanchem
CAS No.:
136668-42-3
VCID:
VC0540832
InChI:
InChI=1S/C34H35ClN2O3S/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39/h6-18H,19-21H2,1-5H3,(H,38,39)
SMILES:
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O
Molecular Formula:
C34H35ClN2O3S
Molecular Weight:
587.2 g/mol
Quiflapon free acid
CAS No.: 136668-42-3
Inhibitors
VCID: VC0540832
Molecular Formula: C34H35ClN2O3S
Molecular Weight: 587.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 136668-42-3 |
---|---|
Product Name | Quiflapon free acid |
Molecular Formula | C34H35ClN2O3S |
Molecular Weight | 587.2 g/mol |
IUPAC Name | 3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid |
Standard InChI | InChI=1S/C34H35ClN2O3S/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39/h6-18H,19-21H2,1-5H3,(H,38,39) |
Standard InChIKey | NZOONKHCNQFYCI-UHFFFAOYSA-N |
SMILES | CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O |
Canonical SMILES | CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O |
Appearance | Solid powder |
Description | Quiflapon (free base) was previously L-686,708; inhibits leukotriene biosynthesis by inhibiting 5-lipoxygenase activating protein. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1H-Indole-2-propanoic acid, 1-((4-chlorophenyl)methyl)-3-((1,1-dimethylethyl)thio)-alpha,alpha-dimethyl-5-(2-quinolinylmethoxy)- 3-(1-(4-chlorobenzyl-3-(t-butylthio)-5-(quinolin-2-ylmethoxy)indol-2-yl))-2,2-dimethyl propanoic acid L 686708 L-686,708 MK 0591 MK 591 MK-0591 MK-591 MK591 compound |
Reference | 1: Reques FG, Rodriguez JL. Tolerability of leukotriene modifiers in asthma: a review of clinical experience. BioDrugs. 1999 Jun;11(6):385-94. PubMed PMID: 18031150. 2: Opletalová V, Hartl J, Bĕhounková M. [Substances affecting the synthesis and activity of leukotrienes]. Ceska Slov Farm. 1997 Apr;46(2):51-7. Czech. PubMed PMID: 9244564. |
PubChem Compound | 60923 |
Last Modified | Nov 11 2021 |
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